molecular formula C29H50O2 B120609 (-)-alpha-Tocopherol CAS No. 77171-97-2

(-)-alpha-Tocopherol

Cat. No. B120609
CAS RN: 77171-97-2
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-SYZUXVNWSA-N
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Description

(-)-alpha-Tocopherol, commonly known as vitamin E, is a fat-soluble antioxidant found in a variety of foods, including nuts, seeds, and vegetable oils. Vitamin E is essential for maintaining healthy cell membranes, protecting the body from oxidative damage, and regulating gene expression. Vitamin E is also known to play a role in the prevention of cancer, cardiovascular disease, and neurological disorders.

Scientific Research Applications

Medicine: Antioxidant and Neuroprotective Agent

(-)-alpha-Tocopherol: is widely recognized for its antioxidant properties, which play a crucial role in protecting cell membranes from oxidative damage . It’s also being explored for its neuroprotective effects, potentially slowing the progression of Alzheimer’s and other neurodegenerative diseases .

Food Industry: Preservation and Nutritional Enhancement

In the food industry, (-)-alpha-Tocopherol is used as a natural preservative to prevent the oxidation of fats, extending the shelf life of products . It also enriches foods with added nutritional value as a source of Vitamin E, essential for human health .

Cosmetics: Skin Care and Anti-Aging

The compound is a common ingredient in skincare products due to its moisturizing and anti-aging properties. It helps in protecting the skin from environmental stressors and UV radiation, reducing signs of aging .

Agriculture: Plant Growth and Yield Enhancement

In agriculture, (-)-alpha-Tocopherol is used to enhance plant growth and yield. It improves plant stress tolerance, contributing to better crop productivity under various environmental conditions .

Environmental Science: Pollution Mitigation

Research in environmental science has explored the use of (-)-alpha-Tocopherol in mitigating pollution. Its antioxidant properties are beneficial in cleaning up environmental contaminants and improving ecosystem health .

Materials Science: Polymer Stabilization

(-)-alpha-Tocopherol: is utilized in materials science for the stabilization of polymers. It prevents the degradation of materials, thereby extending their useful life and enhancing their performance in various applications .

Mechanism of Action

Target of Action

The primary target of (-)-alpha-Tocopherol, also known as Vitamin E, is the human body’s cellular antioxidant defense system. It plays a crucial role in neutralizing free radicals, particularly reactive oxygen species (ROS), that can cause oxidative damage to cells .

Mode of Action

(-)-alpha-Tocopherol interacts with its targets by donating a hydrogen atom from its hydroxyl group to free radicals. This action converts the free radicals into less reactive species, thereby preventing them from causing oxidative damage to cellular components such as lipids, proteins, and DNA .

Biochemical Pathways

The antioxidant activity of (-)-alpha-Tocopherol affects various biochemical pathways. It plays a significant role in lipid peroxidation prevention, a process that can lead to cell membrane damage. By neutralizing free radicals, (-)-alpha-Tocopherol helps maintain the integrity of cell membranes and protects polyunsaturated fatty acids (PUFAs), which are vital components of these membranes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (-)-alpha-Tocopherol significantly impact its bioavailability. After oral administration, it is absorbed in the intestines and incorporated into chylomicrons, which are then transported to the liver. The liver distributes (-)-alpha-Tocopherol to various tissues via lipoproteins. It is metabolized primarily in the liver and excreted in bile .

Result of Action

The molecular and cellular effects of (-)-alpha-Tocopherol’s action are primarily protective. By neutralizing free radicals, it prevents oxidative damage to cellular components, thereby maintaining cell function and integrity. This antioxidant action has implications for various health conditions, including cardiovascular disease, cancer, and neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (-)-alpha-Tocopherol. Factors such as diet, lifestyle, and exposure to environmental toxins can affect the body’s antioxidant needs and the effectiveness of (-)-alpha-Tocopherol. Furthermore, the stability of (-)-alpha-Tocopherol can be affected by factors such as exposure to light, heat, and oxygen .

properties

IUPAC Name

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-SYZUXVNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873171
Record name (2S,4'S,8'S)-alpha-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-alpha-Tocopherol

CAS RN

77171-97-2
Record name (2S,4'S,8'S)-alpha-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (-)-alpha-Tocopherol act as an antioxidant?

A1: (-)-alpha-Tocopherol is a potent antioxidant that functions as a free radical scavenger. [, , , , , ] It readily donates a hydrogen atom from its phenolic hydroxyl group to lipid radicals, effectively breaking the chain reaction of lipid peroxidation. [, ] This protective effect has been observed in various biological systems, including cell membranes, lipoproteins, and tissues. [, , , , , , , ]

Q2: Can (-)-alpha-Tocopherol protect against oxidative stress induced by specific compounds?

A2: Research suggests (-)-alpha-Tocopherol can suppress the increase of N1-acetylspermidine and putrescine in rat hepatocytes induced by paraquat, likely by neutralizing superoxide anions. []

Q3: Does (-)-alpha-Tocopherol interact with other antioxidants?

A3: Studies show a synergistic effect between (-)-alpha-Tocopherol and retinol. When both are present in liposomes, retinol enhances the inhibitory effect of (-)-alpha-Tocopherol on lipid peroxidation. [] This interaction suggests a potential cooperative effect of these antioxidants in biological systems.

Q4: Are there situations where (-)-alpha-Tocopherol might not be effective against lipid peroxidation?

A4: While a potent antioxidant, studies on rat brain homogenates show that even with increased (-)-alpha-Tocopherol concentrations, the degradation of polyunsaturated fatty acids during lipid peroxidation was limited, suggesting other factors might be at play. []

Q5: Can (-)-alpha-Tocopherol supplementation boost immunity?

A6: Studies in healthy elderly subjects indicate that short-term (-)-alpha-Tocopherol supplementation may enhance immune function, possibly by decreasing prostaglandin E2 and other lipid peroxidation products. []

Q6: Does (-)-alpha-Tocopherol interact with specific cellular components?

A8: Research demonstrates the presence of specific binding sites for (-)-alpha-Tocopherol on human erythrocyte membranes. [] These sites exhibit high and low affinity binding and are likely protein in nature, suggesting a regulated mechanism for (-)-alpha-Tocopherol uptake and function in red blood cells.

Q7: Can (-)-alpha-Tocopherol influence enzyme activity?

A9: Studies show that (-)-alpha-Tocopherol can inhibit Protein Kinase C (PKC) activity both in vitro and in vivo. [, , ] Specifically, (-)-alpha-Tocopherol appears to reduce the phosphorylation of PKC, particularly the delta isoform, which plays a role in neuronal plasticity in the hippocampus. []

Q8: How does (-)-alpha-Tocopherol content differ between human colostrum and infant formula?

A10: Human colostrum was found to contain a significantly higher concentration of (-)-alpha-Tocopherol (43% higher) compared to infant formulas. [] This finding highlights the superior nutritional content of human breast milk for newborns.

Q9: What analytical methods are used to measure (-)-alpha-Tocopherol and its oxidation products?

A11: Stable isotope dilution capillary gas chromatography-mass spectrometry is a reliable method to analyze (-)-alpha-Tocopherol and its oxidation products in tissues. [] This technique enables the quantification of alpha-tocopherolquinone, 5,6-epoxy-alpha-tocopherolquinone, 2,3-epoxy-alpha-tocopherolquinone, and alpha-tocopherolhydroquinone, providing a comprehensive assessment of vitamin E status. []

Q10: Are there faster methods for determining tocopherols in vegetable oils and oil-based products?

A12: A polarographic procedure offers a more rapid and precise alternative to the traditional gas-liquid chromatographic method for determining tocopherols in vegetable oils. [] This technique is particularly useful for monitoring nutritional content during processing.

Q11: Do structural modifications of (-)-alpha-Tocopherol impact its activity?

A13: Research suggests that the acetate form of (-)-alpha-Tocopherol does not exhibit the same synergistic effect with retinol as the non-esterified form, indicating the importance of the free hydroxyl group for this interaction. []

Q12: Are there any concerns regarding high doses of (-)-alpha-Tocopherol in newborns?

A14: While generally safe, high doses of (-)-alpha-Tocopherol (100 mg/kg) in very-low-birth-weight infants for prolonged periods, while potentially reducing some risks, have also been associated with increased risks of sepsis and necrotizing enterocolitis. [] Careful monitoring is crucial.

Q13: How does (-)-alpha-Tocopherol influence meat quality?

A15: Studies on meat products indicate a relationship between lipid oxidation and myoglobin oxidation, impacting off-flavor and discoloration. [] Higher (-)-alpha-Tocopherol concentrations in mitochondria were correlated with reduced lipid oxidation and metmyoglobin formation, suggesting a potential role for (-)-alpha-Tocopherol in preserving meat quality. []

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